![molecular formula C20H37O6P B15289252 [(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHYLPA involves the isolation of the lipid fraction from the myxoamoebae of Physarum polycephalum . The purified substance undergoes structural studies using fast atom bombardment mass spectroscopy, infrared spectroscopy, and two-dimensional nuclear magnetic resonance spectroscopy to confirm its structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for PHYLPA due to its specific biological source and complex structure. The compound is typically prepared in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
PHYLPA undergoes various chemical reactions, including:
Oxidation: PHYLPA can be oxidized under specific conditions to study its structural changes and reactivity.
Reduction: Reduction reactions can be performed to analyze the stability and structural integrity of PHYLPA.
Substitution: Substitution reactions are used to modify the functional groups of PHYLPA for different experimental purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving PHYLPA include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving PHYLPA depend on the type of reaction performed. For instance, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified lysophosphatidic acid compounds .
Scientific Research Applications
PHYLPA has several scientific research applications, including:
Mechanism of Action
PHYLPA exerts its effects by inhibiting DNA polymerase alpha, a key enzyme involved in DNA replication . The inhibition is believed to be caused by the interaction of PHYLPA with the template DNA, preventing the enzyme from synthesizing new DNA strands . This mechanism highlights the potential of PHYLPA as a tool for studying DNA replication and developing inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
PHYLPA is compared with other lysophosphatidic acids, such as:
Lysophosphatidic acid (LPA): A simple phospholipid involved in various cellular processes.
Cyclopropane-containing lysophosphatidic acids: Similar to PHYLPA but with different structural variations.
Uniqueness
PHYLPA’s uniqueness lies in its cyclic phosphate and cyclopropane-containing hexadecanoic acid structure, which distinguishes it from other lysophosphatidic acids . This unique structure contributes to its specific inhibitory activity against DNA polymerase alpha, making it a valuable compound for biochemical research .
Properties
Molecular Formula |
C20H37O6P |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate |
InChI |
InChI=1S/C20H37O6P/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19/h17-19H,2-16H2,1H3,(H,22,23)/t17-,18+,19-/m1/s1 |
InChI Key |
GKTQBJMLXAMCPC-CEXWTWQISA-N |
Isomeric SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)O |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
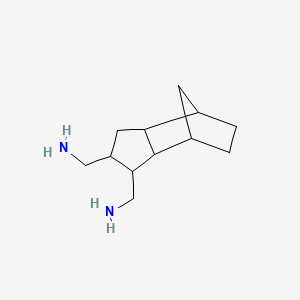
![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)
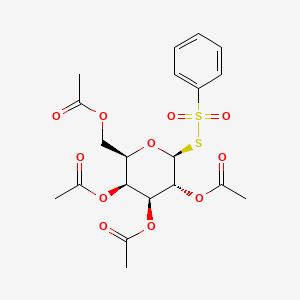
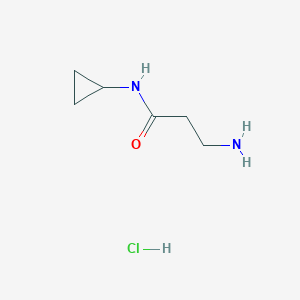
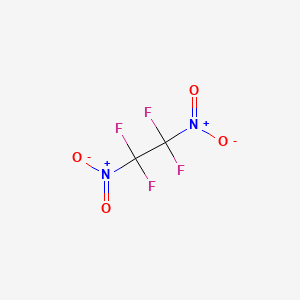
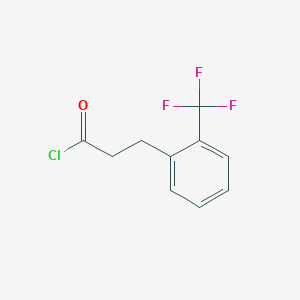
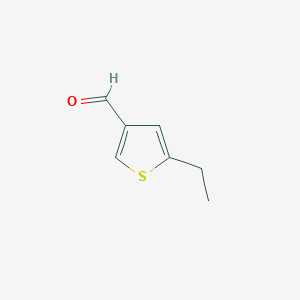
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)

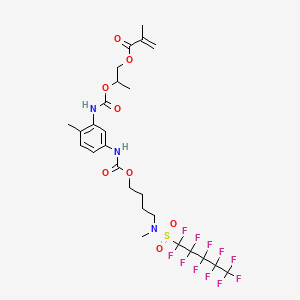
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)

